

The Toxicity Profile of Ioxaglic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ioxaglic Acid*

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Introduction

Ioxaglic acid, a tri-iodinated benzoic acid derivative, is an ionic, low-osmolality contrast agent historically used in various radiological procedures. Marketed under the trade name Hexabrix, it is formulated as a combination of its meglumine and sodium salts.[1] Its lower osmolality compared to high-osmolality contrast media generally results in a better safety profile and fewer adverse effects.[2] However, as with all contrast agents, understanding its potential for in vitro and in vivo toxicity is crucial for its safe and effective use. This technical guide provides a comprehensive overview of the toxicity profile of **ioxaglic acid**, detailing its effects at the cellular and organismal level, outlining the experimental protocols used for its assessment, and visualizing the key mechanistic pathways involved in its toxicity.

In Vitro Toxicity Profile

The in vitro toxicity of **ioxaglic acid** has been evaluated through a range of assays assessing its cytotoxicity and genotoxicity.

Cytotoxicity

While specific IC50 values for **ioxaglic acid** on various cell lines are not extensively reported in publicly available literature, comparative studies provide insight into its cytotoxic potential. The

primary target for the toxic effects of systemically administered **ioxaglic acid** is the renal tubular cell, a key player in the development of contrast-induced nephropathy (CIN).

Table 1: In Vitro Cytotoxicity Data for **ioxaglic Acid** and Comparators

Cell Line	Assay	Test Agent	Concentration	Result	Reference
LLC-PK1 (porcine kidney epithelial cells)	MTT Assay	Ioxaglate	Not specified	Comparable decline in glomerular filtration rate and tubular necrosis to iohexol and iothalamate	[3]
LLC-PK1 (porcine kidney epithelial cells)	MTT Assay	Ioxithalamate (high-osmolar)	75 mg I/mL	4% of undamaged control cells	[4]
LLC-PK1 (porcine kidney epithelial cells)	MTT Assay	Ioversol (low-osmolar)	75 mg I/mL	32% of undamaged control cells	[4]
LLC-PK1 (porcine kidney epithelial cells)	MTT Assay	Iomeprol-300 (low-osmolar)	75 mg I/mL	34% of undamaged control cells	
LLC-PK1 (porcine kidney epithelial cells)	MTT Assay	Iodixanol (iso-osmolar)	75 mg I/mL	40% of undamaged control cells	

Genotoxicity

Genotoxicity studies are essential to determine the potential of a substance to cause damage to genetic material. **ioxaglic acid** has been evaluated for its mutagenic and clastogenic potential.

Table 2: Summary of In Vitro Genotoxicity Studies for **ioxaglic Acid**

Assay	Test System	Results	Reference
Ames Test (Bacterial Reverse Mutation Assay)	Salmonella typhimurium	Non-mutagenic	Hexabrix® 200 - PRODUCT MONOGRAPH
Phage Induction Assay	Lysogenic Bacteria	Did not induce phage activity	Hexabrix® 200 - PRODUCT MONOGRAPH
Chromosomal Aberration Test	Not specified	No publicly available data on ioxaglic acid specifically.	
In Vitro Micronucleus Test	Not specified	No publicly available data on ioxaglic acid specifically.	

Based on the available data, **ioxaglic acid** is considered to be non-mutagenic.

In Vivo Toxicity Profile

In vivo studies provide critical information on the systemic toxicity of **ioxaglic acid**, including acute toxicity and target organ-specific effects.

Acute Toxicity

Acute toxicity studies are performed to determine the potential adverse effects that occur shortly after a single dose of a substance. The median lethal dose (LD50) is a common metric from these studies.

Table 3: Acute In Vivo Toxicity of **ioxaglic Acid**

Species	Route of Administration	LD50	Reference
Dog	Intravenous	>10.2 g Iodine/kg	PubChem CID 3742
Rabbit	Intravenous	>6.4 g Iodine/kg	PubChem CID 3742

Target Organ Toxicity: Nephrotoxicity

The primary organ of concern for **ioxaglic acid** toxicity is the kidney. Contrast-induced nephropathy (CIN), also known as contrast-induced acute kidney injury (CI-AKI), is a well-documented adverse effect of iodinated contrast media. Studies have shown that ioxaglate can induce apoptosis (programmed cell death) in renal tubular cells, which is a key event in the pathogenesis of CIN. This is believed to be mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of stress-activated protein kinase pathways.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

- **Cell Culture:** Renal tubular epithelial cells (e.g., LLC-PK1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- **Compound Exposure:** The cell culture medium is replaced with a medium containing various concentrations of **ioxaglic acid** or control substances. The cells are then incubated for a specified period (e.g., 24 hours).
- **MTT Addition:** An MTT solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
- **Solubilization:** A solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

- **Absorbance Measurement:** The absorbance of the resulting colored solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
- **Data Analysis:** Cell viability is expressed as a percentage of the untreated control cells.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

- **Bacterial Strains:** Several histidine-auxotrophic strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) are used. These strains have mutations in the genes involved in histidine synthesis and therefore cannot grow in a histidine-free medium.
- **Metabolic Activation:** The test is performed with and without a metabolic activation system (S9 fraction), which is a liver homogenate that mimics mammalian metabolism.
- **Exposure:** The bacterial strains are exposed to various concentrations of **ioxaglic acid**, a positive control (a known mutagen), and a negative control (vehicle) in the presence of a small amount of histidine.
- **Plating:** The treated bacteria are plated on a minimal agar medium lacking histidine.
- **Incubation:** The plates are incubated for 48-72 hours at 37°C.
- **Scoring:** The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vivo Acute Intravenous Toxicity Study (General Protocol based on OECD Guidelines)

This protocol outlines the general procedure for an acute intravenous toxicity study in rabbits.

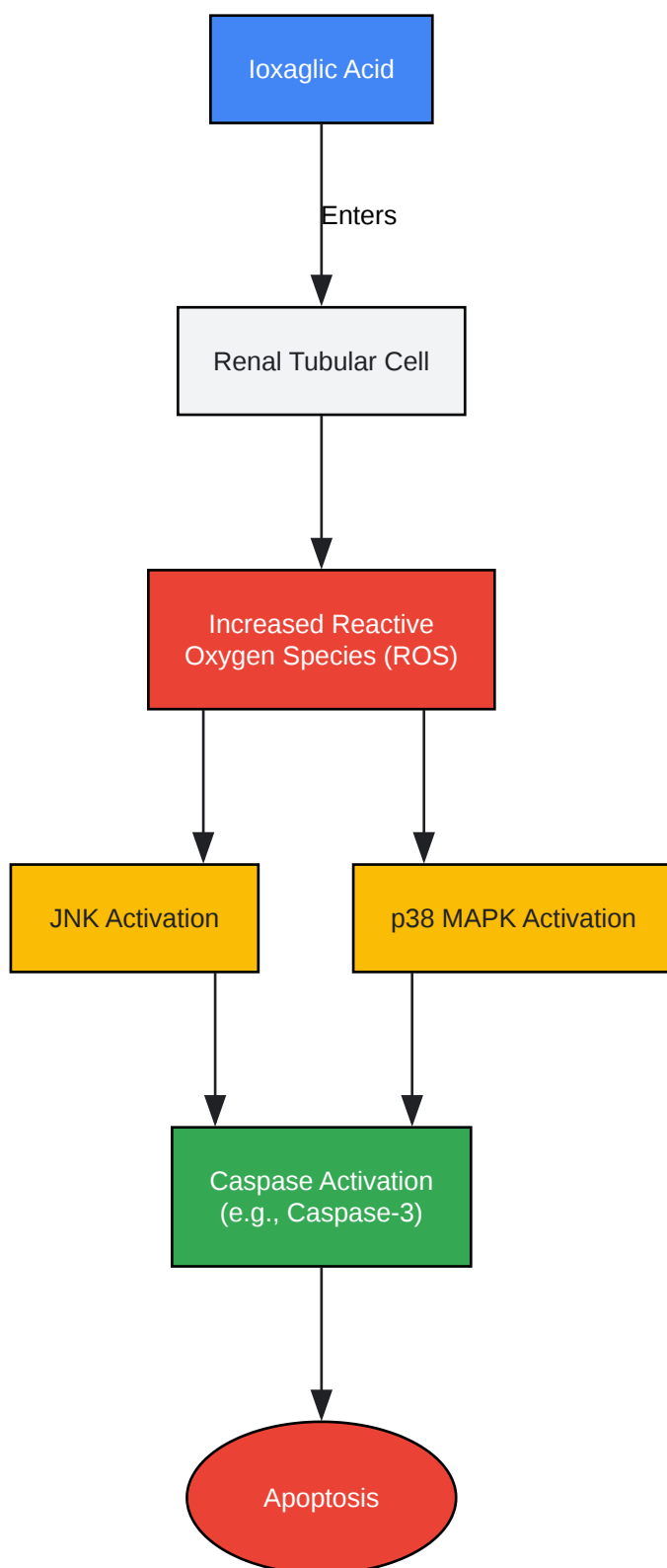
- **Animal Selection:** Healthy, young adult rabbits of a single strain are used. Animals are acclimatized to the laboratory conditions before the study.

- **Dose Groups:** At least three dose levels of **ioxaglic acid**, a vehicle control group, and a positive control group (if applicable) are established.
- **Administration:** A single intravenous injection of the test substance is administered to each animal, typically via the marginal ear vein. The volume of the injection is kept constant across all animals.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes at regular intervals for at least 14 days.
- **Necropsy:** All animals (including those that die during the study and those euthanized at the end) undergo a gross necropsy to examine for any pathological changes in organs and tissues.
- **Data Analysis:** The LD50 value is calculated using appropriate statistical methods.

Signaling Pathways in Ioxaglic Acid-Induced Toxicity

The primary mechanism of **ioxaglic acid**-induced renal toxicity involves the induction of apoptosis in renal tubular cells. This process is initiated by an increase in intracellular reactive oxygen species (ROS), which then activates stress-activated protein kinase (SAPK) signaling pathways.

Ioxaglic Acid-Induced Apoptosis in Renal Tubular Cells



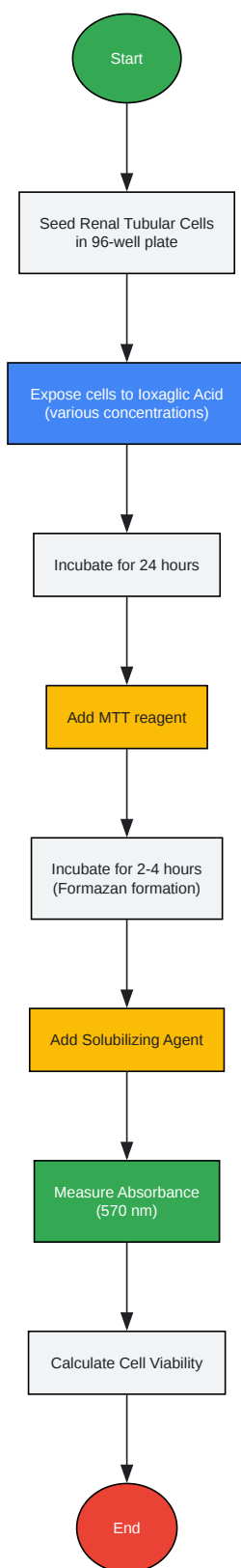
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Caption: **loxaglic acid**-induced apoptosis signaling pathway in renal tubular cells.

Experimental Workflows

Visualizing experimental workflows can aid in understanding the sequence of steps involved in toxicity testing.

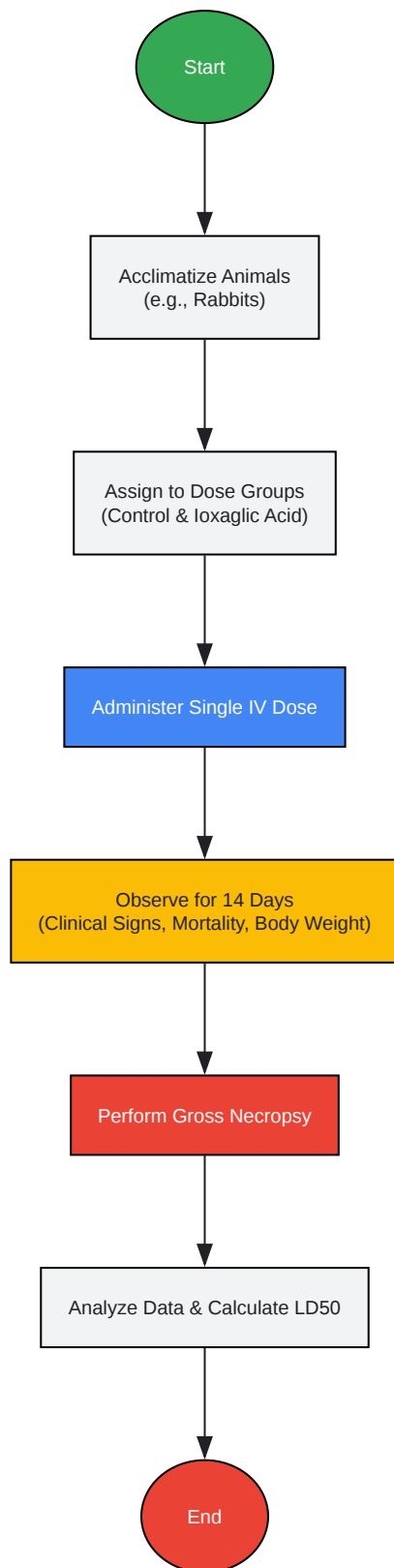
In Vitro Cytotoxicity Testing Workflow



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Caption: A typical workflow for an in vitro cytotoxicity (MTT) assay.

In Vivo Acute Toxicity Testing Workflow



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Caption: A generalized workflow for an in vivo acute intravenous toxicity study.

Conclusion

Ioxaglic acid, as a low-osmolality iodinated contrast agent, demonstrates a favorable toxicity profile compared to its high-osmolality counterparts. In vitro, it is considered non-mutagenic. Its cytotoxic effects are primarily directed towards renal tubular cells, a key factor in the development of contrast-induced nephropathy. The in vivo acute toxicity of **ioxaglic acid** is low, as indicated by high LD50 values in animal models. The primary mechanism of its renal toxicity involves the induction of apoptosis through a signaling cascade initiated by reactive oxygen species and mediated by the JNK and p38 MAPK pathways. A thorough understanding of this toxicity profile is essential for the safe clinical application of **ioxaglic acid** and for the development of future contrast agents with improved safety profiles.

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- To cite this document: BenchChem. [The Toxicity Profile of Ioxaglic Acid: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129909#in-vitro-and-in-vivo-toxicity-profile-of-ioxaglic-acid]

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